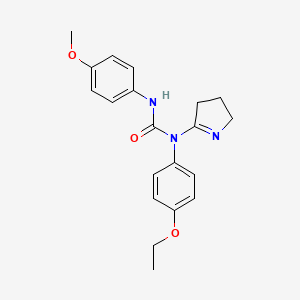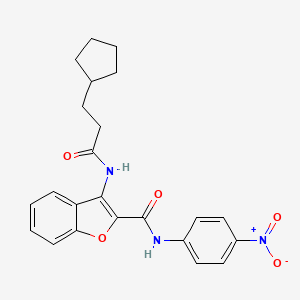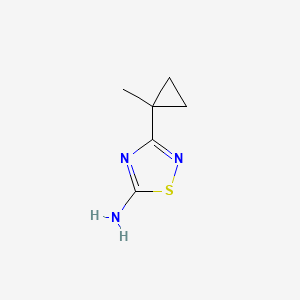
3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s description would typically include its molecular formula, structure, and possibly its weight. It might also include the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including the types of bonds it contains (for example, single, double, or triple bonds), its geometry (for example, whether it’s linear, planar, or tetrahedral), and any functional groups it contains.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activities
A study on 1,2,4-thiadiazoles, including compounds like 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine, highlights their synthesis and muscarinic activities. These compounds show potential as muscarinic ligands, with variations in substituents affecting their affinity and efficacy (Macleod et al., 1990).
Antiproliferative and Antimicrobial Properties
A 2019 research explored novel 1,2,4-thiadiazoles for their neuroprotective and antiproliferative properties. Although not directly mentioning 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine, this study provides insight into the potential biomedical applications of similar compounds (Proshin et al., 2019).
Material Chemistry and Organometallic Applications
The coordinating behavior of 1,3,4-thiadiazoles, closely related to the compound , with transition metal ions like copper(I) has been studied. These findings suggest possible applications in materials chemistry and crystal engineering (Ardan et al., 2017).
Antimicrobial and Anticancer Activity
Compounds based on 1,3,4-thiadiazole have shown a range of biological activities, including antimicrobial and anticancer effects. This could imply similar properties for 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine (Kumar & Panwar, 2015).
Molecular Structure and Electronic Analysis
Studies on the molecular and electronic structure of thiadiazole derivatives contribute to understanding their physical properties and potential applications in various fields of science (Özdemir et al., 2009).
Novel Synthetic Routes
Research has also focused on developing novel synthetic routes for thiadiazole derivatives, which can help in exploring new applications and improving existing ones (Wadhwa et al., 2015).
Safety And Hazards
This would involve a study of the compound’s potential hazards, such as its toxicity, flammability, or reactivity. It would also include information on how to handle and store the compound safely.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some or all of this information might not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
Propriétés
IUPAC Name |
3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-6(2-3-6)4-8-5(7)10-9-4/h2-3H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPWQXKIRICLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

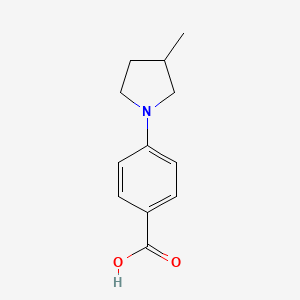
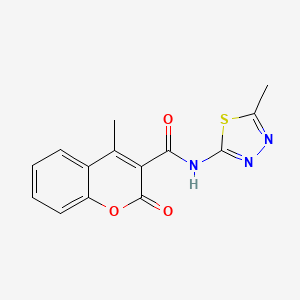
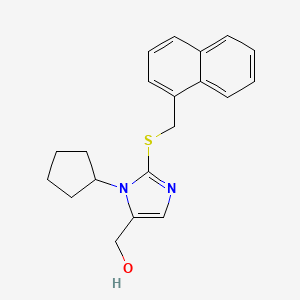
![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)

![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)
![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)
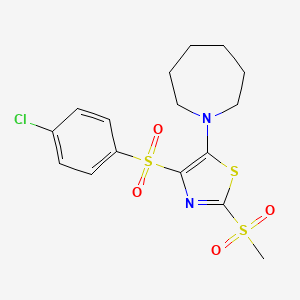
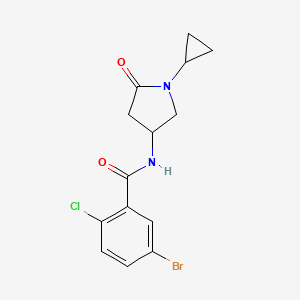
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2698430.png)
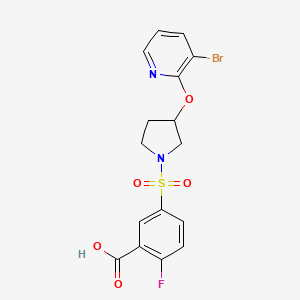
![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)
